molecular formula C19H14N4O4 B7700263 3-(2-methoxy-7-methylquinolin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

3-(2-methoxy-7-methylquinolin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B7700263
M. Wt: 362.3 g/mol
InChI Key: RZKJNHILHGEBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxy-7-methylquinolin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 3-(2-methoxy-7-methylquinolin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death. In agriculture, it has been shown to interfere with the nervous system of insects, leading to paralysis and death. In materials science, it has been shown to emit light when excited by a specific wavelength, making it useful as a fluorescent probe.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to tumor regression. In agriculture, it has been shown to cause paralysis and death in insects, leading to crop protection. In materials science, it has been shown to emit light when excited by a specific wavelength, making it useful for imaging and sensing applications.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-methoxy-7-methylquinolin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its high potency and selectivity, as well as its ability to be easily synthesized. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-(2-methoxy-7-methylquinolin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. In medicine, further studies are needed to fully understand its anticancer properties and potential use in combination with other therapies. In agriculture, further studies are needed to optimize its insecticidal properties and minimize potential harm to non-target organisms. In materials science, further studies are needed to explore its potential use in imaging and sensing applications, as well as its potential for developing new materials with unique properties.

Synthesis Methods

The synthesis of 3-(2-methoxy-7-methylquinolin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-amino-7-methylquinoline with 3-nitrobenzoyl chloride in the presence of triethylamine to form an intermediate product, which is then reacted with potassium cyanate to yield the final product. This method has been reported in several scientific articles as a reliable and efficient way to synthesize this compound.

Scientific Research Applications

3-(2-methoxy-7-methylquinolin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal properties. In materials science, it has been investigated for its potential use as a fluorescent probe due to its ability to emit light when excited by a specific wavelength.

properties

IUPAC Name

3-(2-methoxy-7-methylquinolin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c1-11-6-7-12-10-15(19(26-2)20-16(12)8-11)17-21-18(27-22-17)13-4-3-5-14(9-13)23(24)25/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKJNHILHGEBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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